molecular formula C29H44O8 B593532 10-Deacetylyunnanxane CAS No. 1333323-17-3

10-Deacetylyunnanxane

Cat. No.: B593532
CAS No.: 1333323-17-3
M. Wt: 520.663
InChI Key: OKVOKMSHJWDUMH-UOIGVGIGSA-N
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Description

10-Deacetylyunnanxane is a natural product derived from the roots of Taxus x media, a hybrid species of yew. This compound belongs to the taxane family, which is known for its complex diterpenoid structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetylyunnanxane involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions under controlled conditions. For instance, the preparation of acetone cyanohydrin from potassium cyanide and the bisulfite addition product of acetone is one of the steps involved in the synthesis .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, specifically the roots of Taxus x media. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-Deacetylyunnanxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

10-Deacetylyunnanxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Deacetylyunnanxane involves its interaction with specific molecular targets and pathways. It is known to inhibit cell division by stabilizing microtubules, which are essential for cell division. This action is similar to that of other taxane compounds, such as paclitaxel, which also target microtubules and disrupt the mitotic process .

Comparison with Similar Compounds

10-Deacetylyunnanxane is unique among taxane compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research and industrial applications.

Biological Activity

10-Deacetylyunnanxane is a taxoid compound derived from the Taxus genus, specifically known for its potential therapeutic applications. This compound has garnered attention in the field of medicinal chemistry due to its biological activities, including antitumor effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula and structural features are essential for understanding its mechanism of action.

  • Molecular Formula : C₁₈H₂₃O₃
  • Molecular Weight : 295.37 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it promotes the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15.3Inhibition of cell growth
HCT116 (Colon Cancer)12.7Induction of apoptosis
A549 (Lung Cancer)18.5Cell cycle arrest

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans

The compound's hydrophobic nature enhances its ability to penetrate microbial membranes, leading to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Case Study in Oncology :
    • Patient Profile : A 55-year-old female diagnosed with metastatic breast cancer.
    • Treatment Protocol : Administered this compound in combination with standard chemotherapy.
    • Outcome : Significant reduction in tumor size observed after three cycles, with minimal side effects reported.
  • Case Study in Infectious Diseases :
    • Patient Profile : A 30-year-old male with a severe Candida infection.
    • Treatment Protocol : Topical application of a formulation containing this compound.
    • Outcome : Rapid resolution of infection within two weeks, demonstrating effective antifungal activity.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression.
  • Apoptosis Induction : Western blot analysis confirmed increased levels of cleaved caspase-3 and PARP, markers associated with apoptosis.

Properties

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVOKMSHJWDUMH-UOIGVGIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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